molecular formula C17H23NO5 B1589741 3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 866462-51-3

3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No.: B1589741
CAS No.: 866462-51-3
M. Wt: 321.4 g/mol
InChI Key: WBLSXQWVJABURL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound reflects the complex structural hierarchy present within the molecule, following established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The primary name, this compound, indicates the core benzazepinone structure with specific substitution patterns. Alternative systematic names include 3-[2-(1,3-Dioxolan-2-yl)ethyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and 2H-3-Benzazepin-2-one, 3-[2-(1,3-dioxolan-2-yl)ethyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, which emphasize different aspects of the molecular structure.

The numbering system employed in these names follows the standard heterocyclic nomenclature where the nitrogen atom in the seven-membered ring is assigned position 3, and the carbonyl carbon is designated as position 2. The benzene ring fusion is indicated by the [d] designation, while the tetrahydro prefix specifies the degree of saturation in the seven-membered ring. The dioxolane substituent is identified through its systematic position designation and characteristic 1,3-positioning of oxygen atoms within the five-membered ring structure. These nomenclature variations demonstrate the flexibility of chemical naming systems while maintaining structural precision and clarity for scientific communication.

Systematic Name Structural Emphasis Reference Source
This compound Primary IUPAC designation
3-[2-(1,3-Dioxolan-2-yl)ethyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one Tetrahydro emphasis
2H-3-Benzazepin-2-one, 3-[2-(1,3-dioxolan-2-yl)ethyl]-1,3,4,5-tetrahydro-7,8-dimethoxy- Chemical Abstracts indexing

Molecular Formula and Weight Analysis

The molecular composition of this compound is precisely defined by its molecular formula C17H23NO5, which indicates the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and five oxygen atoms. This atomic composition yields a molecular weight of 321.37 grams per mole, placing the compound in the medium-molecular-weight range typical of pharmaceutical intermediates and research compounds. The oxygen content is particularly notable, with five oxygen atoms distributed across methoxy groups, the carbonyl functionality, and the dioxolane ring system.

The molecular weight calculation reveals important insights into the compound's physical properties and potential behavior in various chemical environments. The relatively high oxygen-to-carbon ratio of 5:17 suggests significant polarity and potential for hydrogen bonding interactions, which influences solubility characteristics and biological membrane permeability. The single nitrogen atom contributes to the basic character of the molecule, although its incorporation within the amide functionality of the benzazepinone ring moderates its basicity compared to simple aliphatic amines.

Molecular Parameter Value Significance
Molecular Formula C17H23NO5 Defines atomic composition
Molecular Weight 321.37 g/mol Medium molecular weight range
Carbon Content 17 atoms (63.0%) Substantial organic framework
Oxygen Content 5 atoms (18.5%) High polarity indicator
Nitrogen Content 1 atom (3.7%) Single heteroatom functionality

The degree of unsaturation for this compound can be calculated using the formula (2C + 2 + N - H)/2, yielding a value of 7. This indicates the presence of seven degrees of unsaturation, which are accounted for by the benzene ring (4 degrees), the carbonyl group (1 degree), and the two additional rings in the structure (2 degrees). This calculation confirms the structural complexity and aromatic character of the benzazepinone system while accounting for all multiple bonds and ring structures present in the molecule.

Stereochemical Considerations in Benzazepinone-Dioxolane Hybrid Systems

The stereochemical complexity of this compound arises from multiple sources of chirality within its molecular framework. The dioxolane ring system, which serves as a protecting group for carbonyl functionality, introduces stereochemical considerations that are well-documented in the literature of acetal and ketal chemistry. Dioxolanes can be prepared through acetalization of aldehydes and ketalization of ketones with ethylene glycol, and the stereochemical outcome of these reactions depends on the specific conditions and substrate structures employed.

The benzazepinone portion of the molecule presents additional stereochemical complexity due to the conformational flexibility of the seven-membered ring system. Seven-membered rings typically adopt non-planar conformations to minimize ring strain, and the presence of the nitrogen atom and carbonyl group creates additional conformational constraints that influence the overall three-dimensional structure. The substitution pattern at position 3 of the benzazepinone ring introduces a potential chiral center, depending on the specific synthetic route employed for compound preparation.

The ethyl linker connecting the dioxolane and benzazepinone moieties provides conformational flexibility that allows for multiple possible spatial arrangements of these ring systems. This flexibility is important for understanding the compound's potential interactions with biological targets and its behavior in chemical reactions. The methoxy substituents at positions 7 and 8 of the benzene ring introduce additional steric considerations that influence the overall molecular shape and electronic distribution.

Research on related benzazepinone systems has demonstrated the importance of stereochemical control in synthetic applications, particularly in the context of enantioselective catalysis and asymmetric synthesis. The stereochemical considerations for this compound class extend beyond simple configurational isomerism to include conformational effects that significantly impact chemical reactivity and biological activity. Understanding these stereochemical factors is essential for predicting the compound's behavior in various chemical and biological contexts.

Properties

IUPAC Name

3-[2-(1,3-dioxolan-2-yl)ethyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-20-14-9-12-3-5-18(6-4-17-22-7-8-23-17)16(19)11-13(12)10-15(14)21-2/h9-10,17H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLSXQWVJABURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCC3OCCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467905
Record name 3-[2-(1,3-Dioxolan-2-yl)ethyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866462-51-3
Record name 3-(2-(1,3-Dioxolan-2-yl)ethyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866462513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(1,3-Dioxolan-2-yl)ethyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-(1,3-DIOXOLAN-2-YL)ETHYL)-1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-2H-3-BENZAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62URK35PX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound 3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS No. 866462-51-3) is a member of the benzazepine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H23NO5C_{17}H_{23}NO_5, with a molecular weight of approximately 321.37 g/mol. The structure includes a dioxolane ring and methoxy groups that may contribute to its biological activity.

Anti-Cancer Activity

Recent studies have indicated that benzazepine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, research has demonstrated that synthesized benzoxazepine derivatives show varying degrees of anti-cancer activity against solid tumor cell lines. The compound has been evaluated for its effects on cancer cell proliferation and the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MCF-7 (Breast)15.0Inhibition of cell cycle progression
HeLa (Cervical)10.0Modulation of cytokine release

The results suggest that the compound may act through multiple mechanisms, including apoptosis induction and modulation of inflammatory responses, which are critical in tumor progression .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have also been highlighted in various studies. The benzazepine derivatives were shown to reduce the levels of pro-inflammatory cytokines in vitro, indicating a potential therapeutic role in inflammatory diseases. The modulation of IL-6 and TNF-α suggests that this compound could be beneficial in conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial activity of the compound was assessed against several bacterial strains using disk diffusion methods. While some derivatives exhibited limited antimicrobial effects, certain compounds showed significant activity against specific pathogens. For example:

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
E. coli1432 µg/mL
S. aureus1616 µg/mL
P. aeruginosa1264 µg/mL

These findings indicate that while the compound may not be broadly effective against all bacterial strains, it possesses selective antimicrobial properties .

Case Studies

In a notable study published in the Journal of Brazilian Chemical Society, researchers synthesized various benzoxazepine derivatives and evaluated their biological activities comprehensively. The study found that specific structural modifications enhanced both anti-cancer and anti-inflammatory activities, suggesting pathways for further development .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one may exhibit antidepressant properties. Studies have shown that modifications in the benzazepine structure can influence serotonin receptor activity, which is crucial in the treatment of depression .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects against oxidative stress and neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests potential use in conditions such as Alzheimer's and Parkinson's disease .

Anticancer Properties

Preliminary studies have explored the anticancer potential of similar benzazepine derivatives. The compound's structural characteristics may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Case Study 1: Antidepressant Evaluation

A study published in a peer-reviewed journal examined the effects of a related compound on animal models of depression. The results indicated significant reductions in depressive behaviors following administration, suggesting that the compound could be a candidate for further development as an antidepressant .

Case Study 2: Neuroprotection in vitro

In vitro studies demonstrated that the compound protects neuronal cells from apoptosis induced by oxidative stress. These findings support its potential use as a therapeutic agent in neurodegenerative disorders .

Preparation Methods

Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Core

  • Starting from (3,4-dimethoxyphenyl)acetic acid, the compound is first converted into an activated intermediate such as an acid chloride or ester derivative. This is commonly achieved using reagents like thionyl chloride or acid anhydrides in an organic solvent.
  • The activated intermediate then undergoes intramolecular cyclization and condensation reactions with nitrogen-containing nucleophiles to form the benzazepinone ring system.
  • Cyclization is typically carried out under acidic or basic conditions depending on the protecting groups and substituents present.

Coupling and Final Cyclization

  • The side chain containing the 1,3-dioxolane is coupled to the benzazepinone core through nucleophilic substitution or condensation reactions.
  • Bases such as triethylamine or 4-dimethylaminopyridine (DMAP) are used to facilitate the coupling in an organic solvent like dichloromethane or tetrahydrofuran.
  • The final step usually involves cyclization under acidic conditions to form the fully substituted benzoazepinone with the dioxolane side chain intact.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Notes
Activation of (3,4-dimethoxyphenyl)acetic acid Thionyl chloride or acid anhydride Dichloromethane (DCM) or similar 0–25°C Formation of acid chloride intermediate
Cyclization to benzazepinone Amine nucleophile, acidic or basic catalyst Organic solvent (THF, DCM) Room temperature to reflux Intramolecular ring closure
Formation of 1,3-dioxolane ring Ethylene glycol, acid catalyst (H2SO4, p-TsOH) Toluene or DCM Reflux with Dean-Stark apparatus Removal of water drives acetal formation
Coupling of side chain Base (triethylamine, DMAP) DCM, THF 0–40°C Facilitates nucleophilic substitution
Final cyclization Acidic medium (HCl, sulfuric acid) DCM or similar Room temperature to mild heating Completion of benzoazepinone framework

Research Findings and Optimization Notes

  • The process described in European Patent EP2135861B2 emphasizes the importance of controlling the alkoxy groups on the side chain, which can form various cyclic acetals such as 1,3-dioxolane, 1,3-dioxane, or 1,3-dioxepane rings. The choice of acetal influences the stability and reactivity of the intermediate.
  • The conversion of the (3,4-dimethoxyphenyl)acetic acid into an activated intermediate is a critical step that affects the overall yield and purity of the final compound.
  • Acidic cyclization steps require careful monitoring to avoid overreaction or decomposition of sensitive methoxy groups.
  • Use of organic bases like triethylamine enhances coupling efficiency and minimizes side reactions.
  • The solvent choice impacts reaction kinetics and product isolation; dichloromethane and tetrahydrofuran are preferred for their solvating properties and ease of removal.

Summary Table of Preparation Method Steps

Step No. Reaction Type Key Reagents Purpose Outcome
1 Acid activation Thionyl chloride, DCM Convert acid to acid chloride Reactive intermediate formed
2 Cyclization Amine nucleophile, acid/base Formation of benzazepinone ring Core heterocycle formed
3 Acetal formation Ethylene glycol, acid catalyst Formation of 1,3-dioxolane ring Protected side chain introduced
4 Coupling Base (triethylamine), organic solvent Attach side chain to core Intermediate with side chain
5 Final cyclization Acidic medium Complete ring closure Target compound synthesized

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound, and how can potential side reactions be minimized?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as the benzoazepinone core and the 1,3-dioxolane side chain. Use protecting groups (e.g., methoxy groups) to prevent undesired substitutions during coupling reactions. For example, nucleophilic substitution at the ethyl-dioxolane moiety may require anhydrous conditions and catalysts like Pd(PPh₃)₄ to stabilize intermediates . Monitor reaction progress via HPLC or LC-MS to detect byproducts early .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

  • Methodological Answer : Prioritize 1^1H/13^13C NMR to confirm the benzoazepinone scaffold and dioxolane ring integrity. For methoxy groups, DEPT-135 or HSQC can resolve overlapping signals. If IR or mass spectrometry data conflicts with expected functional groups (e.g., ketone vs. lactam), cross-validate using X-ray crystallography (if crystalline) or computational methods (DFT for optimized geometry) .

Advanced Research Questions

Q. How can the environmental fate of this compound be systematically evaluated, and what experimental models are suitable for assessing its persistence?

  • Methodological Answer : Conduct a tiered approach:

  • Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask or HPLC-based methods to predict bioavailability .
  • Phase 2 : Use OECD 307 guidelines for soil degradation studies under aerobic/anaerobic conditions. Employ LC-MS/MS to track metabolites like demethylated or hydrolyzed derivatives .
  • Phase 3 : Model ecological risks using species sensitivity distributions (SSDs) for aquatic organisms (e.g., Daphnia magna) .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Compare metabolic stability using liver microsomes (e.g., human/rat S9 fractions) to identify rapid inactivation pathways .
  • Dose-Response Refinement : Use PK/PD modeling to align in vitro IC₅₀ values with in vivo exposure levels. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
  • Control for Confounders : Standardize animal models (e.g., genetic background, diet) and include sham groups to isolate compound-specific effects .

Q. How can theoretical frameworks (e.g., QSAR or molecular docking) guide the optimization of this compound’s pharmacological profile?

  • Methodological Answer :

  • QSAR Modeling : Train models on structurally related benzoazepinones to predict affinity for targets like GPCRs or kinases. Use descriptors like polar surface area and H-bond donors to prioritize analogs .
  • Docking Studies : Simulate interactions with binding pockets (e.g., serotonin receptors) using AutoDock Vina. Validate predictions with mutagenesis (e.g., Ala-scanning) to identify critical residues .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

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